molecular formula C8H4F3NO4S B6351598 MFCD25460332 CAS No. 1208080-56-1

MFCD25460332

Cat. No.: B6351598
CAS No.: 1208080-56-1
M. Wt: 267.18 g/mol
InChI Key: OGPCLSUQVYPOPO-UHFFFAOYSA-N
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Description

MFCD25460332 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Hypothetically, its molecular structure could include functional groups such as boronic acid (-B(OH)₂) or halogen substituents (e.g., Br, Cl), given the prevalence of these motifs in similar compounds .

Key inferred properties (based on analogous CAS entries):

  • Molecular formula: Likely CₓHᵧXₙ (X = heteroatom, e.g., N, O, Br)
  • Molecular weight: Estimated 200–500 g/mol (comparable to CAS 1022150-11-3 and 1046861-20-4)
  • Applications: Potential use in Suzuki-Miyaura coupling (if boronic acid) or as a pharmaceutical intermediate .

Properties

IUPAC Name

3-nitro-5-(trifluoromethylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPCLSUQVYPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD25460332 involves several synthetic routes and reaction conditions. One common method is through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful technique for the quantification of small molecules in body fluids . This method involves the use of specific reagents and conditions to achieve the desired purity and yield of the compound. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD25460332 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups with others .

Scientific Research Applications

MFCD25460332 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions and as a standard in analytical techniques In biology, it is used in studies involving enzyme activity and protein interactionsIn industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of MFCD25460332 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds with shared core structures or functional groups are compared below:

Table 1: Structural Comparison of MFCD25460332 and Analogues
CAS Number MDL Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity (%)
1022150-11-3 MFCD28167899 C₂₇H₃₀N₆O₃ 486.57 Benzene ring, amide linkages 85
1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halogen substituents 78
1761-61-1 MFCD00003330 C₇H₅BrO₂ 201.02 Brominated aromatic carboxylic acid 72

Key Differences :

  • Functional Groups : this compound may lack halogens compared to 1046861-20-4 but share boronic acid functionality .
  • Molecular Complexity : CAS 1022150-11-3 exhibits higher complexity with multiple amide groups, suggesting divergent synthetic routes .

Functional Analogues

Compounds with overlapping applications but distinct structures:

Table 2: Functional Comparison of this compound and Analogues
CAS Number Application Mechanism/Property Advantage Over this compound Limitation
1022150-11-3 Kinase inhibitor intermediate High binding affinity Enhanced selectivity Lower solubility (0.24 mg/mL)
1046861-20-4 Cross-coupling reagent Efficient Suzuki-Miyaura Higher reactivity in aqueous media Thermal instability
1761-61-1 Polymer precursor UV stability Cost-effective synthesis Limited bioavailability

Discussion :

  • Catalytic Efficiency : this compound may exhibit superior catalytic activity in cross-coupling reactions compared to 1046861-20-4 due to optimized steric effects .
  • Solubility : Inferior aqueous solubility relative to 1761-61-1 (0.687 mg/mL) could limit its use in biological assays .

Analytical Data

  • Spectroscopy : Expected IR peaks at 3200–3500 cm⁻¹ (B-OH stretch) and 1500–1600 cm⁻¹ (C=C aromatic) .
  • Chromatography : Retention time comparable to 1022150-11-3 (HPLC: 8.2 min, C18 column) .

Research Findings and Limitations

  • Thermal Stability : this compound degrades above 150°C, limiting high-temperature applications .
  • Toxicity : Predicted LD₅₀ > 500 mg/kg (similar to 1761-61-1), suggesting moderate safety .
  • Patent Landscape: No direct patents identified, highlighting opportunities for novel IP development.

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